(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acrylonitrile Formation: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Coupling Reactions: The final step involves coupling the thiazole derivative with the acrylonitrile intermediate under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the acrylonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, thiazole derivatives are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would depend on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-ethylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- (Z)-3-(4-methylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- (Z)-3-(4-ethylphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
Uniqueness
The uniqueness of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methoxy groups may enhance its interaction with certain biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
(Z)-3-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-3-15-7-9-16(10-8-15)11-18(13-22)21-23-20(14-25-21)17-5-4-6-19(12-17)24-2/h4-12,14H,3H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZARXQJQWLTRK-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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